molecular formula C9H11ClO B14045388 [(1-Chloropropan-2-yl)oxy]benzene CAS No. 13684-97-4

[(1-Chloropropan-2-yl)oxy]benzene

Cat. No.: B14045388
CAS No.: 13684-97-4
M. Wt: 170.63 g/mol
InChI Key: QTBREQXZXJCAGW-UHFFFAOYSA-N
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Description

2-Phenoxypropanyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxypropanyl chloride can be synthesized from 2-phenoxypropionic acid. The process involves dissolving 2-phenoxypropionic acid in an organic solvent, adding a catalyst, and controlling the temperature between 0-140°C. An acyl chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), is then added. The mixture is heated and refluxed while continuously stirring to complete the reaction .

Industrial Production Methods: In industrial settings, the production of 2-Phenoxypropanyl chloride follows similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of advanced equipment and automation helps in maintaining the desired reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxypropanyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It can react with various nucleophiles, including amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters .

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.

    Alcohols: Reacts with alcohols to form esters. This reaction often requires a base like pyridine to facilitate the process.

    Thiols: Reacts with thiols to form thioesters, usually in the presence of a base.

Major Products:

  • Amides
  • Esters
  • Thioesters

Scientific Research Applications

2-Phenoxypropanyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug development.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Phenoxypropanyl chloride involves nucleophilic acyl substitution. The acyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Phenoxypropanyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Properties

CAS No.

13684-97-4

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloropropan-2-yloxybenzene

InChI

InChI=1S/C9H11ClO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

QTBREQXZXJCAGW-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)OC1=CC=CC=C1

Origin of Product

United States

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